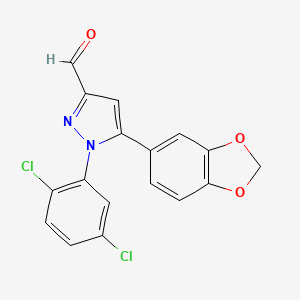

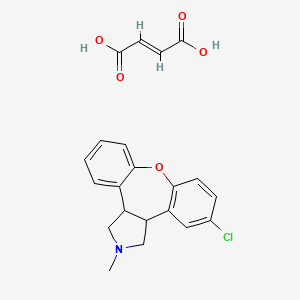

Asenapine maleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Asenapine maleate is an atypical antipsychotic medication primarily used to treat schizophrenia and acute mania associated with bipolar disorder. It belongs to the dibenzo-oxepino pyrrole class and is administered sublingually or transdermally due to its extensive first-pass metabolism when ingested orally .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Asenapine maleate is synthesized by adding one molar equivalent of an ethanolic solution of maleic acid to an ethanolic solution of asenapine. The resulting this compound can be further purified by recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the production of this compound involves the preparation of co-crystals using various co-formers such as nicotinamide, urea, succinic acid, and benzoic acid. The solvent evaporation method is commonly used to prepare these co-crystals, which enhance the solubility and bioavailability of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Asenapine maleate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Reduction and Substitution: Specific reagents and conditions for these reactions are not widely documented, but they typically involve standard organic chemistry protocols.

Major Products

The major products formed from these reactions include various metabolites that are primarily excreted via the kidneys and feces .

Applications De Recherche Scientifique

Asenapine maleate has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of co-crystal formation and solubility enhancement.

Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine.

Medicine: Primarily used in the treatment of schizophrenia and bipolar disorder.

Industry: Utilized in the development of sublingual and transdermal drug delivery systems.

Mécanisme D'action

Asenapine maleate exerts its effects through antagonistic activity at multiple neurotransmitter receptors, including serotonin (5-HT2A), dopamine (D2), noradrenaline, and histamine receptors. This multi-receptor antagonism leads to increased dopamine and acetylcholine efflux in the brain, contributing to its antipsychotic and mood-stabilizing effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cariprazine: Another atypical antipsychotic used for similar indications but differs in its receptor binding profile.

Lamotrigine: Used for mood stabilization in bipolar disorder but primarily acts as an anticonvulsant.

Uniqueness

Asenapine maleate is unique due to its sublingual and transdermal formulations, which bypass extensive first-pass metabolism and enhance bioavailability . Its multi-receptor antagonism also provides a broad spectrum of therapeutic effects .

Propriétés

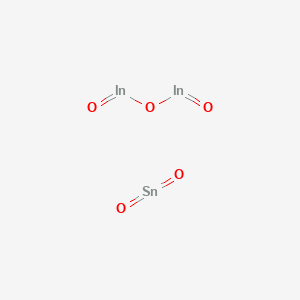

Formule moléculaire |

C21H20ClNO5 |

|---|---|

Poids moléculaire |

401.8 g/mol |

Nom IUPAC |

(E)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |

InChI |

InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clé InChI |

GMDCDXMAFMEDAG-WLHGVMLRSA-N |

SMILES isomérique |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxyphenyl)methyl]-4-[[[2-(4-methyl-1-piperidinyl)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide](/img/structure/B1258166.png)

![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylate](/img/structure/B1258168.png)

![(2R,6Z)-2-benzyl-1-(cyclopropanecarbonyl)-4-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-5,8-dihydro-2H-1,4-diazocin-3-one](/img/structure/B1258171.png)

![N'-[(2-methoxyphenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1258174.png)